(E)-3-(4-methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylic acid
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Description
(E)-3-(4-methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylic acid is a useful research compound. Its molecular formula is C16H21NO5S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organic Chemistry
- Vinyl phenyl sulfone and related compounds have been investigated for their ability to undergo reactions leading to the formation of various organic compounds, demonstrating the versatility of sulfone-containing molecules in organic synthesis (Vasin et al., 2015). These reactions highlight the potential for creating complex molecules, including those with sulfone groups, which could be relevant for the design and synthesis of novel chemical entities.
Polymer Science and Engineering
- The development of amine-modified polymers through radiation-induced processes illustrates the incorporation of functional groups into polymers, enhancing their properties for specific applications, such as increased thermal stability and potential use in medical applications (Aly & El-Mohdy, 2015). This research points to the modification of acrylic acid-based polymers for enhanced performance and functionality.
Materials Chemistry and Catalysis
- Sulfonated Schiff base copper(II) complexes have been explored for their catalytic efficiency in alcohol oxidation, with the synthesis involving interactions with sulfonic acid groups (Hazra et al., 2015). The study underscores the role of sulfonated compounds in catalysis, particularly for selective alcohol oxidation, which is critical in various chemical manufacturing processes.
Molecular Recognition and Self-Assembly
- The recognition of hydrophilic compounds by self-assembled aggregates of new fluoroalkylated end-capped oligomers demonstrates the potential of sulfonated phenyl compounds in creating selective interaction systems for the transfer of specific molecules from aqueous to organic media (Sawada et al., 2000). This research opens avenues for applications in selective separation technologies and sensor design.
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-12-7-9-17(10-8-12)23(20,21)15-11-13(4-6-16(18)19)3-5-14(15)22-2/h3-6,11-12H,7-10H2,1-2H3,(H,18,19)/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDYBRFHBGJXHU-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C=CC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)/C=C/C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26659014 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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